molecular formula C14H12FN5O2 B2401871 2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-63-9

2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2401871
M. Wt: 301.281
InChI Key: IRFWXQYBAOOVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as EFdA, is a nucleoside reverse transcriptase inhibitor (NRTI) that has shown promising results in the treatment of HIV/AIDS. EFdA is a synthetic analogue of the natural nucleoside adenosine, which is incorporated into the viral DNA during replication, leading to the termination of viral replication.

Scientific Research Applications

Crystal Structure Analysis

  • Research on purine derivatives like 9-ethyl-2-aminopurine has contributed to understanding the crystal structure of hydrogen-bonded complexes, which resemble the Watson—Crick pairing configuration found in DNA. Such studies are crucial for comprehending molecular interactions and designing drugs targeting specific biological structures (Sobell, 1966).

Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against murine leukemia and lung carcinoma, highlighting the potential of fluorophenyl derivatives in cancer therapy (Deady et al., 2005).

Antibacterial Agents

  • Compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have been studied for their antibacterial activity, underscoring the importance of fluorophenyl derivatives in developing new antibacterial agents (Egawa et al., 1984).

Molecular Interactions and Modifications

  • The synthesis of modified nucleosides, such as 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified purine and pyrimidine nucleosides, showcases the applicability of fluorophenyl derivatives in modifying nucleic acids to enhance binding affinity and resistance to nucleases, which is essential for therapeutic and diagnostic applications (Prakash et al., 2002).

Radioprotective Activity

  • Studies on fluorine-containing amides with sulfinate or sulfoxide groups have explored their radioprotective activity, indicating the potential of fluorophenyl derivatives in protecting against radiation-induced damage (Vasil'eva & Rozhkov, 1992).

properties

IUPAC Name

2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-2-9-17-10(12(16)21)11-13(18-9)20(14(22)19-11)8-6-4-3-5-7(8)15/h3-6H,2H2,1H3,(H2,16,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFWXQYBAOOVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327743
Record name 2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS RN

899970-63-9
Record name 2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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